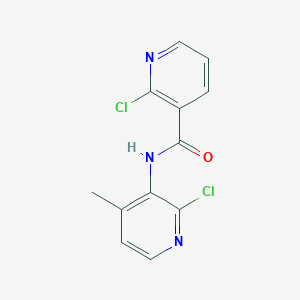

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Overview

Description

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS: 133627-46-0) is a chlorinated pyridine derivative featuring a nicotinamide backbone with dual chloro substituents and a methyl group. Its molecular formula is C₁₂H₁₀Cl₂N₃O, with a molecular weight of 290.14 g/mol. The compound is characterized by a pyridine ring substituted at the 2- and 4-positions with chlorine and methyl groups, respectively, and an amide linkage to a second pyridine moiety. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide involves a two-step process:

Formation of 2-chloro-4-methylpyridine: This step involves the chlorination of 4-methylpyridine to produce 2-chloro-4-methylpyridine.

Reaction with nicotinoyl chloride: The 2-chloro-4-methylpyridine is then reacted with nicotinoyl chloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under inert atmosphere and at controlled temperatures to prevent any side reactions .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in an organic solvent like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted nicotinamides .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is as an intermediate in the synthesis of the antiretroviral drug Nevirapine. Nevirapine is used in the treatment of HIV/AIDS and is essential for managing viral loads in patients. The compound serves as a precursor in a multi-step synthesis process that enhances efficiency and reduces toxicity compared to previous methods .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown that modifications to the pyridine ring can enhance the efficacy against HIV, making it a subject of interest for developing new antiviral agents .

Environmentally Friendly Synthesis

The synthesis of this compound has been improved to be more environmentally friendly. Traditional methods utilized hazardous solvents; however, recent advancements have replaced these with safer alternatives, minimizing environmental impact .

Industrial Scale Production

The compound's synthesis has been optimized for industrial applications, ensuring high yield and purity while maintaining safety standards. This makes it suitable for large-scale production in pharmaceutical manufacturing .

Data Table: Comparison of Synthesis Methods

| Method Type | Solvent Used | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional Method | Dioxane | 85 | High |

| Improved Method | Inert Organic Solvents | 92 | Low |

Case Study 1: Nevirapine Synthesis Optimization

A study published in 2006 detailed an improved method for synthesizing Nevirapine using this compound as an intermediate. The new method demonstrated a significant reduction in the use of toxic reagents and solvents, leading to a safer production process while maintaining high yields .

Case Study 2: Antiviral Efficacy Testing

In a series of experiments conducted to evaluate the antiviral efficacy of compounds derived from this compound, researchers found that specific structural modifications enhanced activity against HIV strains resistant to standard treatments. This opens avenues for developing next-generation antiviral medications .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness arises from its substitution pattern, which distinguishes it from related nicotinamide and pyridine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Toxicity and Environmental Impact

- Boscalid : Documented high toxicity to fish (LC₅₀: 0.00616 mg/l for Oncorhynchus mykiss) and invertebrates (EC₅₀: 5.33 mg/l for Daphnia magna) .

Table 2: Ecotoxicological Data of Nicotinamide Derivatives

| Compound | LC₅₀ (Fish) | EC₅₀ (Invertebrates) |

|---|---|---|

| Boscalid | 0.00616 mg/l | 5.33 mg/l |

| Pyraclostrobin (Reference) | 2.7 mg/l | 0.0157 mg/l |

Functional Group Influence on Bioactivity

- Chloro Substituents : Enhance binding to biological targets (e.g., fungal cytochrome bc₁ complex in boscalid) but increase toxicity risks .

- Methyl Group : In the target compound, the 4-methyl group reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), facilitating interactions with enzymatic active sites .

Biological Activity

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a compound with the CAS number 133627-46-0, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉Cl₂N₃O. The compound features a pyridine ring substituted with chlorine and methyl groups, which may influence its biological interactions.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : There is evidence that it interacts with certain receptors in the central nervous system, which could modulate neurotransmitter activity and affect neurological conditions.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC₅₀ values indicating effective dose ranges for inducing apoptosis .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 0.48 | Induction of apoptosis |

| MCF-7 | 0.65 | Cell cycle arrest at G1 phase |

| U-937 | 1.54 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Antibacterial Tests : The minimum inhibitory concentration (MIC) against various bacterial strains was assessed, revealing activity comparable to standard antibiotics like chloramphenicol.

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| E. coli | 60 | Chloramphenicol |

| S. aureus | 64 | Levofloxacin |

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of this compound against MCF-7 and U-937 cell lines, demonstrating its potential as an anticancer agent through induction of apoptosis and cell cycle arrest .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties, where this compound was tested against a panel of pathogenic bacteria. Results indicated that it could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves nucleophilic substitution and condensation reactions. For example, analogous pyridine derivatives (e.g., 2-chloro-4-methylpyridine intermediates) are synthesized via substitution reactions under alkaline conditions, followed by condensation with nicotinamide derivatives using catalysts like EDCI or DCC . Optimization can include adjusting reaction temperatures (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yield improvements may require purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with computational predictions (e.g., B3LYP/6-311++G** basis sets) for pyridine and nicotinamide moieties .

- FTIR : Identify characteristic bands (e.g., C-Cl stretch at ~600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight ([M+H]+ via ESI-MS) and fragmentation patterns .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility varies with solvent polarity—moderate solubility in DMSO or methanol, limited in water. Stability studies (TGA/DSC) suggest thermal decomposition above 200°C. Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of chloro groups .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the chlorinated pyridine and nicotinamide moieties?

- Methodological Answer : Quantum mechanical calculations (DFT, B3PW91/cc-pVTZ) reveal that the electron-withdrawing chloro groups activate the pyridine ring for nucleophilic substitution at the 2- and 4-positions. Steric hindrance from the methyl group at position 4 slows reactivity, requiring longer reaction times for substitutions. Kinetic studies (e.g., pseudo-first-order rate constants) can quantify these effects .

Q. What computational strategies are effective for predicting the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) and pharmacophore modeling (LigandScout) identify key interactions:

- Chloro groups as hydrophobic anchors.

- Amide carbonyl as a hydrogen bond acceptor.

- Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d6 may cause peak broadening due to hydrogen bonding. Use deuterated chloroform for sharper signals. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What methodologies are recommended for studying the compound’s potential in agrochemical applications?

- Methodological Answer : Screen for pesticidal activity via:

- In vitro enzyme inhibition assays (e.g., acetylcholinesterase for insecticides).

- Greenhouse trials using emulsifiable concentrates (EC50 determination).

- Environmental fate studies (hydrolysis half-life in soil/water) .

Q. Guidelines for Experimental Design

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCHGYJPZGYMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439718 | |

| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-46-0 | |

| Record name | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.